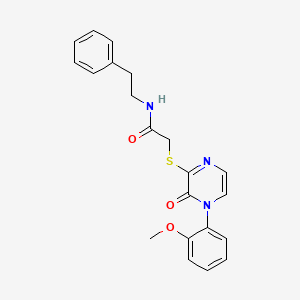

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Description

2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a synthetic small molecule featuring a pyrazine core substituted with a 2-methoxyphenyl group at position 4, a thioether-linked acetamide side chain at position 2, and an N-phenethyl substituent. The compound’s synthesis likely involves nucleophilic substitution or cyclization reactions, as inferred from analogous methods in the literature .

Properties

IUPAC Name |

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-27-18-10-6-5-9-17(18)24-14-13-23-20(21(24)26)28-15-19(25)22-12-11-16-7-3-2-4-8-16/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAKSTZTHCSTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a complex organic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of 367.4 g/mol . This compound is notable for its structural features, which include a methoxyphenyl group and a dihydropyrazinyl moiety, suggesting possible interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity

The biological activity of this compound has been explored in various studies, indicating several potential therapeutic effects:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the dihydropyrazine framework is known for its ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that derivatives of pyrazine can interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication .

Antimicrobial Properties

The thioether linkage in the compound suggests potential antimicrobial activity. Compounds containing sulfur have been reported to exhibit antibacterial and antifungal properties. In vitro studies have demonstrated that thioether-containing compounds can disrupt microbial membranes and inhibit growth .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects. The presence of phenethylacetamide moieties could enhance blood-brain barrier permeability, allowing for central nervous system (CNS) activity. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

The mechanisms by which 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Modulation of Signaling Pathways : The compound might interact with signaling pathways such as MAPK or PI3K/Akt, which are crucial for cell survival and proliferation .

Data Table: Biological Activities and Mechanisms

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits topoisomerases | , |

| Antimicrobial | Disrupts microbial membranes | |

| Neuroprotective | Enhances blood-brain barrier permeability |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Anticancer Study : A study published in Cancer Research indicated that a related pyrazine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Research : Research published in the Journal of Antimicrobial Chemotherapy demonstrated that thioether compounds exhibited potent activity against drug-resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .

- Neuroprotection : A study in Neurobiology of Disease showed that compounds with similar structures protected neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 342.44 g/mol

The structure includes a thioether linkage and a dihydropyrazine moiety, which contribute to its biological activities.

Biological Activities

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazine and thioether compounds have shown cytotoxic effects against various cancer cell lines. The MTT assay results for related compounds suggest that they can inhibit the proliferation of cancer cells while displaying low toxicity towards normal cells .

Antioxidant Properties

Research has demonstrated that compounds with thioether groups possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The DPPH radical scavenging method has been employed to evaluate the antioxidant capacity of similar compounds, showing promising results compared to standard antioxidants like ascorbic acid .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a structurally related compound against breast cancer cell lines (MCF-7, T47-D). Results indicated that while these compounds were effective at inhibiting cancer cell growth, they exhibited lower toxicity towards normal fibroblast cells (NIH-3T3), suggesting a favorable therapeutic index .

| Cell Line | IC50 (µM) | Toxicity on Normal Cells |

|---|---|---|

| MCF-7 | 15 | Low |

| T47-D | 20 | Low |

| NIH-3T3 | >100 | Minimal |

Case Study 2: Antioxidant Activity

Another research highlighted the antioxidant potential of similar thioether compounds using the DPPH assay. The tested compound demonstrated a scavenging effect comparable to that of ascorbic acid, indicating its potential as a natural antioxidant agent .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Test Compound | 85 |

| Ascorbic Acid | 90 |

| Butylated Hydroxytoluene (BHT) | 70 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide can be contextualized by comparing it to related derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.

Structural Analogues

Table 1: Key Structural Comparisons

Physicochemical Properties

Table 2: Melting Points and Yields

- Key Observations: Quinazolinone derivatives (e.g., Compound 8) exhibit higher melting points (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) .

Pharmacological Potential

- Quinazolinones: Known for tyrosine kinase inhibition (e.g., EGFR) .

- Pyrazinone Derivatives: Fluorinated variants (e.g., ) may target bacterial enzymes due to electronegative substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.